molecular formula C31H35NO4 B388713 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B388713
M. Wt: 485.6g/mol
InChI Key: NGBZQMJMZAWKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule with a unique structure. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. These structural features contribute to its unique chemical reactivity and biological activity .

Properties

Molecular Formula

C31H35NO4

Molecular Weight

485.6g/mol

IUPAC Name

9-(3-methoxy-4-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C31H35NO4/c1-30(2)14-21-28(23(33)16-30)27(29-22(32-21)15-31(3,4)17-24(29)34)20-11-12-25(26(13-20)35-5)36-18-19-9-7-6-8-10-19/h6-13,27,32H,14-18H2,1-5H3

InChI Key

NGBZQMJMZAWKLO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

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